Pivalate de tert-butyle

Vue d'ensemble

Description

Tert-butyl pivalate is an organic compound classified as an ester. It is derived from pivalic acid and tert-butyl alcohol. This compound is known for its stability and resistance to hydrolysis, making it useful in various chemical applications. Its molecular formula is C9H18O2, and it is often used as a pharmaceutical intermediate .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Tert-butyl pivalate, also known as 2-Methyl-2-propanyl pivalate , is primarily used as a pharmaceutical intermediate . It is a pivalic acid ester, and these esters are often used as protecting groups in organic synthesis .

Mode of Action

Tert-butyl pivalate interacts with its targets through acylation . Acylation is a process where an acyl group is introduced into a molecule. The acylation of alcohols with acid anhydrides is catalyzed by various catalysts, and the resulting products are esters . Tert-butyl pivalate can be used to acylate alcohols, amines, and thiols .

Biochemical Pathways

The tert-butyl group in tert-butyl pivalate has unique reactivity patterns due to its crowded nature . This reactivity is utilized in various chemical transformations and is implicated in biosynthetic and biodegradation pathways . For instance, the reaction of different esters, thioesters, and amides derived from pivalic acid with an excess of lithium and a catalytic amount of naphthalene leads to the corresponding alcohols, thiols, and amines, respectively, through a reductive non-hydrolytic procedure .

Pharmacokinetics

Over 90% of 18F-fluoropivalate was present in plasma at 60 minutes post-injection, suggesting good bioavailability . .

Result of Action

The primary result of the action of tert-butyl pivalate is the formation of esters through acylation . These esters can then participate in further chemical reactions, depending on the specific context and conditions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of tert-butyl pivalate. For instance, the structural flexibility within the coordination polyhedron MO6 was found to increase along the series Al → Ga → In → Tl . Additionally, tert-butyl pivalate has been identified as a potential target solvent from trends in Hansen solubility parameters and known physical properties . It has shown potential to replace traditional, hazardous, volatile, non-polar solvents such as toluene .

Analyse Biochimique

Biochemical Properties

Tert-butyl pivalate is a derivative of pivalic acid, a carboxylic acid with a molecular formula of (CH3)3CCO2H

Cellular Effects

A related compound, 18F-fluoropivalate, has been used as a tracer for imaging short-chain fatty acid metabolism . This suggests that Tert-butyl pivalate may also interact with cellular processes related to fatty acid metabolism.

Metabolic Pathways

Tert-butyl pivalate is likely involved in the metabolic pathways of pivalic acid, given that it is a derivative of this compound. Pivalic acid is an essential nutrient for cell growth and proliferation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tert-butyl pivalate can be synthesized through the esterification of pivalic acid with tert-butyl alcohol. This reaction typically requires an acid catalyst such as sulfuric acid to proceed efficiently. The reaction can be represented as follows:

(CH3)3CCO2H+(CH3)3COH→(CH3)3CCO2C(CH3)3+H2O

In this reaction, pivalic acid reacts with tert-butyl alcohol to form tert-butyl pivalate and water.

Industrial Production Methods: On an industrial scale, tert-butyl pivalate can be produced using similar esterification methods. The process involves the use of large-scale reactors and continuous distillation to separate the ester from the reaction mixture. The use of catalysts such as sulfuric acid or phosphoric acid can enhance the reaction rate and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Tert-butyl pivalate undergoes various chemical reactions, including:

Hydrolysis: In the presence of strong acids or bases, tert-butyl pivalate can hydrolyze to form pivalic acid and tert-butyl alcohol.

Reduction: It can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride.

Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like pyridine.

Major Products Formed:

Hydrolysis: Pivalic acid and tert-butyl alcohol.

Reduction: Corresponding alcohols.

Substitution: Corresponding amides or esters depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Methyl pivalate: Another ester of pivalic acid, but with a methyl group instead of a tert-butyl group.

Ethyl pivalate: Similar to tert-butyl pivalate but with an ethyl group.

Isobutyl pivalate: An ester with an isobutyl group.

Uniqueness: Tert-butyl pivalate is unique due to its high stability and resistance to hydrolysis compared to other esters. This makes it particularly useful in applications where long-term stability is required .

Activité Biologique

Tert-butyl pivalate (TBP), a compound with the chemical formula CHO, is an ester formed from tert-butyl alcohol and pivalic acid. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and biological activities. This article delves into the biological activity of TBP, highlighting its synthesis, metabolic stability, and potential applications in drug development.

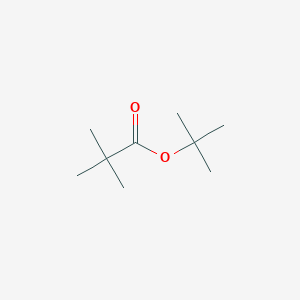

Chemical Structure and Properties

Tert-butyl pivalate is characterized by its bulky tert-butyl group, which contributes to its steric properties. The structure can be represented as follows:

This compound exhibits significant lipophilicity due to the presence of the tert-butyl group, which can influence its biological interactions.

Synthesis of Tert-butyl Pivalate

The synthesis of tert-butyl pivalate typically involves the esterification of pivalic acid with tert-butyl alcohol. The reaction can be summarized as follows:

- Reactants : Pivalic acid and tert-butyl alcohol.

- Catalyst : Acid catalyst (e.g., sulfuric acid).

- Reaction Conditions : Heating under reflux to promote ester formation.

The reaction yields tert-butyl pivalate along with water as a byproduct.

1. Metabolic Stability

One of the key aspects of TBP's biological activity is its metabolic stability. Research indicates that compounds containing tert-butyl groups often exhibit high metabolic lability due to oxidative metabolism, primarily involving cytochrome P450 enzymes . However, modifications to the structure, such as replacing hydrogen atoms with fluorine, have been shown to enhance metabolic stability without significantly affecting biological activity .

In vitro studies have demonstrated that TBP undergoes oxidative metabolism predominantly at the tert-butyl group, leading to various metabolites that may exhibit different biological effects . This metabolic pathway is crucial for understanding the pharmacokinetics of TBP in therapeutic applications.

2. Cytotoxicity and Antimicrobial Properties

Tert-butyl pivalate has been investigated for its cytotoxic properties, particularly in relation to natural products derived from marine organisms. For instance, apratoxin A, a compound produced by the cyanobacterium Moorea bouillonii, contains a pivaloyl moiety that contributes to its cytotoxic activity against certain cancer cell lines . The biosynthetic pathway of apratoxin A reveals that the formation of pivaloyl-ACP is catalyzed by a bifunctional enzyme that performs both decarboxylation and methylation reactions .

Additionally, TBP has been evaluated for its potential antimicrobial properties. In studies involving various bacterial strains, TBP exhibited inhibitory effects, suggesting its utility as a lead compound for developing new antimicrobial agents .

Case Study 1: Synthesis and Biological Evaluation

A study explored the synthesis of solasodine pivalate from diosgenin pivalate using tert-butyl carbamate as a reagent. The findings indicated that steric hindrance from the bulky tert-butyl group resulted in low substrate conversion during reactions . However, optimizing reaction conditions improved yields significantly, demonstrating the importance of structural considerations in synthetic pathways involving TBP.

Case Study 2: Metabolic Stability Comparison

A comparative study assessed the metabolic stability of TBP against analogs containing trifluoromethyl groups. Results showed that substituting the tert-butyl group with a trifluoromethylcyclopropyl group led to enhanced metabolic stability both in vitro and in vivo . This finding underscores the relevance of structural modifications in improving drug-like properties while retaining biological efficacy.

Propriétés

IUPAC Name |

tert-butyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-8(2,3)7(10)11-9(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHFNALHLRWIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333947 | |

| Record name | tert-butyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16474-43-4 | |

| Record name | tert-butyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of tert-butyl pivalate influence its reactivity in gas-phase elimination reactions?

A1: Tert-butyl pivalate, like other tert-butyl esters, undergoes unimolecular elimination in the gas phase. The research indicates that electron-withdrawing substituents at the acyl carbon increase the rate of elimination. [] In tert-butyl pivalate, the pivalate group, with its three methyl groups, acts as an electron-donating group. This suggests that compared to esters with electron-withdrawing substituents at the acyl carbon, tert-butyl pivalate would likely exhibit a slower rate of elimination. The study provides a quantitative measure of this effect through the positive ρ* value (0.635) in the Hammett plot, demonstrating that electron-withdrawing substituents stabilize the transition state of the elimination reaction. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.